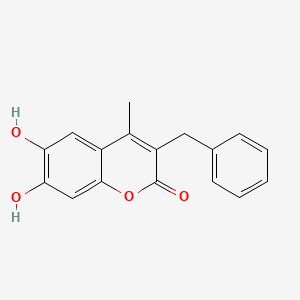

3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one

Description

3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one (CAS No. 23368-41-4) is a synthetic coumarin derivative characterized by a benzyl group at the 3-position and hydroxyl groups at the 6- and 7-positions of the chromen-2-one backbone. Its IUPAC name and structural features highlight its substitution pattern, which distinguishes it from simpler hydroxycoumarins .

Properties

IUPAC Name |

3-benzyl-6,7-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,18-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSBZRWRGBQMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585886 | |

| Record name | 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23368-41-4 | |

| Record name | 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one can be achieved through various methods. This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolite H-BEA .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Hydrogenation and Demethylation

Catalytic hydrogenation and BCl₃-mediated demethylation are critical for modifying substituents:

Example :

- Hydrogenation of 3-benzylchroman-4-one intermediates removes the benzyl group under high-pressure H₂, yielding derivatives with enhanced solubility .

Oxidation and Reduction Reactions

The compound undergoes redox reactions at its hydroxyl and ketone groups:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic or alkaline medium | Quinone derivatives . |

| Reduction | NaBH₄, LiAlH₄ | Alcohol intermediates . |

Key Insight :

- Oxidation of the 6,7-dihydroxy groups forms ortho-quinones, which are reactive intermediates in further coupling reactions .

Substitution Reactions

Mannich Reaction :

- Conditions : Formaldehyde + secondary amine (e.g., morpholine) in ethanol/methanol at 25–60°C .

- Outcome : Introduces aminoalkyl groups at the hydroxyl positions, enhancing biological activity .

Alkylation/Esterification :

- Reagents : Alkyl halides or acyl chlorides.

- Example : Benzylation of hydroxyl groups using benzyl bromide under basic conditions improves lipophilicity .

Stability and Degradation

Comparative Reactivity

A comparison with structurally similar coumarins highlights substituent effects:

| Compound | Reactivity with BCl₃ | Hydrogenation Efficiency |

|---|---|---|

| 3-Benzyl-6,7-dihydroxy-4-methylcoumarin | High (selective demethylation) | Moderate (benzyl group removal) |

| 4-Methyl-7-hydroxycoumarin | Low | High |

Scientific Research Applications

Synthesis of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one

The synthesis of this compound typically involves the condensation of appropriate starting materials. The methodology often includes:

- Starting Materials : Benzyl derivatives and hydroxylated coumarin.

- Reaction Conditions : Commonly carried out under reflux conditions in organic solvents.

This synthetic approach allows for the modification of the coumarin structure to enhance biological activity or create new derivatives for further study.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related damage in cells, which is linked to various diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that coumarin derivatives, including this compound, exhibit anti-inflammatory effects. In experimental models, these compounds have been reported to reduce inflammation markers significantly compared to standard anti-inflammatory drugs like Diclofenac .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting key survival pathways in cancer cells . The structure–activity relationship studies suggest that modifications at specific positions can enhance its potency against various cancer types.

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications in:

Cancer Therapy

Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth, this compound may be developed as a chemotherapeutic agent or adjuvant therapy in cancer treatment.

Treatment of Inflammatory Diseases

The anti-inflammatory properties make it a candidate for treating conditions characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Applications

The antioxidant properties suggest potential use in neuroprotective therapies aimed at conditions like Alzheimer's disease, where oxidative stress plays a significant role.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one include:

Antiproliferative Activity:

- This compound: Limited direct data, but its o-dihydroxy configuration (6,7-OH) is associated with enhanced bioactivity in related compounds. For example, 6,7-dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (5d) showed 67.5% inhibition of HeLa cell proliferation, attributed to o-dihydroxy-mediated apoptosis induction .

- 6,7-Dihydroxy-4-methyl-2H-chromen-2-one : Lacks antiproliferative activity (IC50 > 1 mM in HeLa cells), emphasizing the importance of substitutions (e.g., benzyl or amine groups) at position 3 .

Enzyme Inhibition:

- 6,7-Dihydroxy-4-methyl-2H-chromen-2-one : Targets dopamine β-hydroxylase (DBH), lowering blood pressure in rat models . The absence of a benzyl group may enhance enzyme accessibility.

- Benzyl-substituted analogues : The benzyl group may sterically hinder DBH interaction but could improve membrane permeability due to increased lipophilicity.

Physicochemical Properties

Biological Activity

3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, has garnered attention due to its diverse biological activities. This compound is characterized by its chromenone structure and exhibits significant pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

Overview of Coumarins

Coumarins are naturally occurring compounds known for their wide range of biological activities, including anticoagulant, anti-inflammatory, and antioxidant effects. The specific structure of this compound contributes to its unique biological profile.

Inhibition of Myeloperoxidase Activity

One notable property of this compound is its ability to inhibit myeloperoxidase (MPO) activity. MPO plays a crucial role in the inflammatory response by producing reactive oxygen species (ROS). The inhibition of MPO can lead to reduced oxidative stress and inflammation in various tissues.

Antioxidant Activity

The compound exhibits strong antioxidant properties, which protect cells from oxidative damage. This is particularly important in conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .

Cellular Effects

Research indicates that this coumarin derivative influences cellular processes by modulating signaling pathways and gene expression. For instance, it has been shown to affect the expression of pro-inflammatory cytokines like IL-6, thereby potentially mitigating inflammatory responses .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve its interaction with various biomolecules:

- Enzyme Inhibition : The compound binds to the active sites of enzymes such as MPO, leading to a decrease in their catalytic activity.

- Gene Regulation : It modulates the expression of genes involved in inflammation and oxidative stress response.

- Subcellular Localization : The localization within specific cellular compartments enhances its efficacy in exerting biological effects .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cell lines:

- Cell Viability Tests : Toxicity assays on Vero cells indicated that the compound is non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for potential therapeutic applications .

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | >90 |

| 50 | >80 |

| 100 | ~70 |

Structure-Activity Relationship (SAR)

Studies have explored the SAR of coumarins, including this compound. Variations in substituents on the chromenone ring significantly affect biological activity. For instance, modifications at the hydroxyl positions can enhance antioxidant capacity and enzyme inhibition .

Comparative Analysis

When compared to similar compounds like 4-methyl-7-hydroxycoumarin and 6,7-dihydroxy-4-methylcoumarin, this compound exhibits distinct biological activities due to its unique substitution pattern:

| Compound | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|

| 3-Benzyl-6,7-dihydroxy-4-methyl-coumarin | High | Moderate |

| 4-Methyl-7-hydroxycoumarin | Moderate | High |

| 6,7-Dihydroxy-4-methylcoumarin | High | High |

Q & A

Q. What are the standard synthetic methodologies for preparing 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one?

The compound is synthesized via acid-catalyzed cyclocondensation of phenolic precursors with β-keto esters or malonic acid derivatives. A typical protocol involves reacting substituted resorcinol derivatives with benzyl-protected malonic acid in the presence of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) as catalysts. Post-synthetic deprotection (e.g., hydrogenolysis for benzyl groups) and purification via column chromatography yield the final product. Reaction conditions (temperature, solvent, catalyst ratio) significantly influence regioselectivity and purity .

Q. How is the structural identity of this compound validated?

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

- Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., benzyl group integration, hydroxyl proton signals in DMSO-d₆). IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) functional groups.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and hydrogen-bonding networks. Crystallographic data must comply with CIF validation checks to exclude disorder or solvent artifacts .

Q. What are the primary biological targets associated with this compound?

In vitro and in vivo studies indicate inhibition of dopamine β-hydroxylase (DBH), an enzyme in catecholamine biosynthesis. This inhibition reduces norepinephrine synthesis, leading to vasodilation and antihypertensive effects. Histopathological evaluations in rat models confirm non-cytotoxicity (up to 50 μM) and organ safety (kidney, liver, heart) .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved during structure elucidation?

Discrepancies (e.g., unexpected torsion angles in SC-XRD vs. NMR-derived coupling constants) require iterative validation:

- Re-examine crystal quality (e.g., twinning, thermal motion) using PLATON’s ADDSYM or TWINLAWS.

- Apply SQUEEZE (PLATON) to model disordered solvent molecules.

- Cross-validate with high-resolution mass spectrometry (HRMS) and dynamic NMR (variable-temperature studies) to assess conformational flexibility .

Q. What strategies optimize the regioselectivity of hydroxylation in chromenone derivatives?

Regioselectivity is controlled by:

- Electrophilic substitution : Electron-donating groups (e.g., methyl at C4) direct hydroxylation to C6/C7 via resonance stabilization.

- Protecting groups : Benzyl or acetyl groups prevent undesired oxidation.

- Catalytic systems : Transition-metal catalysts (e.g., Fe³⁺/H₂O₂) enable site-specific hydroxylation. Microwave-assisted synthesis reduces side reactions .

Q. How does the compound’s pharmacokinetic profile influence its therapeutic potential?

Pharmacokinetic studies in rodent models reveal:

- Low BBB permeability : Due to polar hydroxyl groups, minimizing neurotoxicity.

- Metabolic stability : Glucuronidation at C6/C7 hydroxyls enhances plasma half-life.

- Dose-dependent efficacy : Nonlinear pharmacokinetics observed at >25 mg/kg doses, necessitating controlled-release formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.